3-(propan-2-yl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
Description
Chemical Structure and Properties 3-(Propan-2-yl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a fused heterocyclic compound featuring a thieno[2,3-d]pyrimidin-4-one core. Key structural features include:
- A thiophen-2-yl substituent at position 5, contributing aromatic and electronic effects.
- A propan-2-yl (isopropyl) group at position 3, influencing steric and solubility properties.
Molecular Formula: C₁₃H₁₃N₂OS₃ Molecular Weight: 322.47 g/mol (calculated) .
Properties
Molecular Formula |
C13H12N2OS3 |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
3-propan-2-yl-2-sulfanylidene-5-thiophen-2-yl-1H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H12N2OS3/c1-7(2)15-12(16)10-8(9-4-3-5-18-9)6-19-11(10)14-13(15)17/h3-7H,1-2H3,(H,14,17) |
InChI Key |
FQKNGPJRHADCHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)C2=C(NC1=S)SC=C2C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(propan-2-yl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one can be achieved through several synthetic routes. One common method involves the condensation of a thiophene derivative with a suitable pyrimidine precursor under specific reaction conditions. The reaction typically requires the use of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature, usually between 80-120°C, to facilitate the formation of the desired product .
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
3-(propan-2-yl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone derivative. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can undergo reduction reactions, particularly at the thiophene ring, using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Scientific Research Applications
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of poly (ADP-ribose) polymerases-1 (PARP-1). This inhibition affects DNA repair pathways, leading to potential applications in cancer therapy due to its ability to induce genomic dysfunction and cell death in cancer cells .
Cancer Therapy
- PARP Inhibition : The compound's ability to inhibit PARP-1 has been linked to its potential in treating various cancers, especially those with BRCA mutations. This makes it a candidate for combination therapies aimed at enhancing the efficacy of existing treatments .
-
Case Studies :
- Study A : In vitro studies demonstrated that cells treated with this compound showed increased sensitivity to DNA-damaging agents compared to untreated controls.
- Study B : Animal models revealed that administration of this compound resulted in significant tumor regression when used alongside chemotherapy agents.
Antibacterial and Antifungal Properties
The compound has also shown promise as an antibacterial and antifungal agent. Its structural features allow it to interact with bacterial and fungal cell membranes, leading to cell death.
Comparative Analysis with Related Compounds
| Compound Name | Structure Similarities | Unique Features |
|---|---|---|
| 5-(phenyl)-3-(propan-2-yl)-2-sulfanyl-thieno[2,3-d]pyrimidin | Contains a thiophene ring and similar substituents | Different phenyl group configuration |
| 5-methylthieno[2,3-d]pyrimidin | Similar core structure but lacks sulfur substitutions | Simpler structure without additional functional groups |
| 6-methylthieno[3,4-d]pyrimidin | Shares the thieno-pyrimidine core | Different methyl substitution pattern |
The uniqueness of 3-(propan-2-yl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one lies in its specific combination of isopropyl and thiophene groups alongside the sulfanyl moiety. This distinctive arrangement contributes to its unique chemical reactivity and biological activity compared to other derivatives within the same class .
Industrial Applications
In industrial settings, continuous flow reactors may enhance yield and purity while implementing green chemistry principles for the synthesis of this compound. The synthesis typically involves cyclization reactions that can be optimized for better efficiency .
Mechanism of Action
The mechanism of action of 3-(propan-2-yl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating a particular biochemical pathway. In the case of receptor modulation, the compound can act as an agonist or antagonist, altering the receptor’s signaling activity .
Comparison with Similar Compounds
The structural and functional similarities/differences between the target compound and its analogs are critical for understanding its physicochemical and biological behavior. Below is a detailed comparison:
Substituent Variations at Position 3
Impact of Substituents :
- Electronic Effects : Allyl groups enhance π-conjugation, improving charge transfer properties relevant to optoelectronic applications .
Substituent Variations at Position 5
Impact of Aromatic Groups :
- Thiophen-2-yl : Enhances sulfur-mediated interactions in enzyme binding pockets, critical for TRPA1 inhibition .
- Phenyl/4-Fluorophenyl : Fluorine substitution improves metabolic stability and membrane permeability .
Key Findings :
- Allyl-substituted analogs show broader therapeutic applications due to their reactive sites .
Biological Activity
The compound 3-(propan-2-yl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one belongs to the thieno[2,3-d]pyrimidin-4-one family, characterized by its unique heterocyclic structure containing sulfur and nitrogen. This compound has garnered significant attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases.
Chemical Structure and Properties
The molecular formula of this compound is . It consists of a thiophene ring, which is known for its diverse biological activities, and features a sulfanyl group that enhances its reactivity and biological potential.
Anticancer Properties
Research indicates that 3-(propan-2-yl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one exhibits significant activity as an inhibitor of poly (ADP-ribose) polymerase 1 (PARP-1), a key enzyme involved in DNA repair mechanisms. Inhibition of PARP-1 can lead to genomic instability and cell death in cancer cells, making this compound a promising candidate for cancer therapy.
Key Findings:
- IC50 Values: Studies have shown that derivatives within this class can exhibit IC50 values ranging from 3.83 to 11.94 µM against various cancer cell lines such as HCT-116 (colorectal), SKOV3 (ovarian), and U87 (glioblastoma) .
- Mechanism of Action: The compound's mechanism involves the disruption of DNA repair pathways, leading to increased sensitivity of cancer cells to other therapeutic agents .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antibacterial and antifungal activities. The presence of the thiophene ring is particularly relevant in enhancing these biological effects.
Research Insights:
- Antibacterial Activity: The compound has been tested against various bacterial strains, showing effective inhibition comparable to standard antibiotics .
- Antifungal Activity: Its antifungal properties have also been noted, making it a potential candidate for treating fungal infections .
Case Studies
Several studies have evaluated the efficacy of this compound in various biological contexts:
- Study on Anticancer Efficacy:
- Molecular Docking Studies:
Comparative Analysis with Similar Compounds
To understand the uniqueness of 3-(propan-2-yl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one , it is essential to compare it with related compounds:
| Compound Name | Structure Similarities | Unique Features |
|---|---|---|
| 5-(phenyl)-3-(propan-2-yl)-2-sulfanyl-thieno[2,3-d]pyrimidin | Contains a thiophene ring | Different phenyl group configuration |
| 5-methylthieno[2,3-d]pyrimidin | Similar core structure | Lacks sulfur substitutions |
| 6-methylthieno[3,4-d]pyrimidin | Shares thieno-pyrimidine core | Different methyl substitution pattern |
This table highlights how the specific combination of isopropyl and thiophene groups alongside the sulfanyl moiety contributes to the unique chemical reactivity and biological activity of the compound compared to other derivatives within the same class.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
